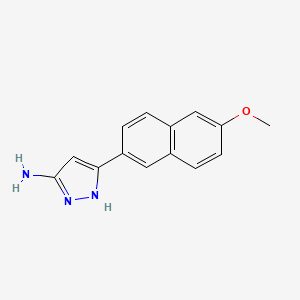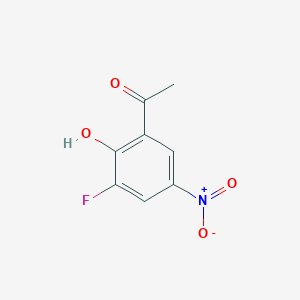
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is an aromatic hydroxy ketone with the molecular formula C8H6FNO4. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through the nitration of 5-fluoro-2-hydroxyacetophenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like catalytic hydrogenation.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Utilizes hydrogen gas and a catalyst such as palladium on carbon (Pd/C) to reduce the nitro group to an amino group.
Electrophilic Aromatic Substitution: Involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-(3-Amino-5-fluoro-2-hydroxyphenyl)ethanone.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets, potentially leading to inhibitory effects on enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-hydroxy-3-nitroacetophenone
- 4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
Uniqueness
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom enhances its stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C8H6FNO4 |
|---|---|
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3 |
Clave InChI |
RIEIGGRBULLRFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)
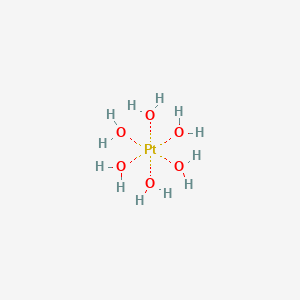
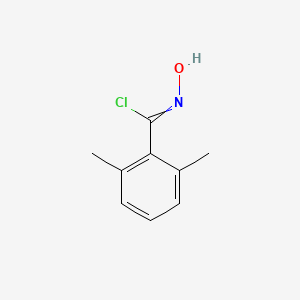
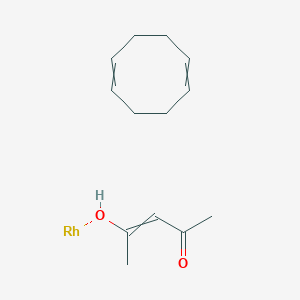

![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
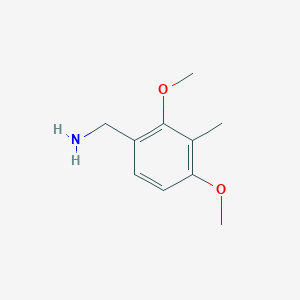
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)

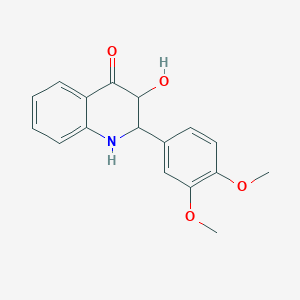
![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)
